N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide
Description
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Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15-8-9-18(10-16(15)2)23(29)25-22-19-13-30-14-20(19)26-27(22)12-21(28)24-11-17-6-4-3-5-7-17/h3-10H,11-14H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBRALXLMWTTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a synthetic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the class of thienopyrazoles and benzamides, which are known for various biological activities including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H25N5O4S2
- Molecular Weight : 499.6 g/mol
- CAS Number : 1105217-74-0
- IUPAC Name : N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The thienopyrazole moiety enhances its affinity for certain receptors, potentially leading to:
- Inhibition of Tumor Growth : Similar compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The benzamide structure is known to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
Anticancer Activity
Research indicates that derivatives of thienopyrazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| Thienopyrazole Derivative 1 | MCF-7 | 13.42 | Apoptosis induction |
| Thienopyrazole Derivative 2 | MDA-MB-231 | 28.89 | Cell cycle arrest |
In studies involving this compound, it was found that the compound demonstrated promising anti-proliferative effects on breast cancer cells, with potential selectivity towards malignant over normal cells.
In Vitro Studies
A comprehensive study evaluated the cytotoxicity of the compound using the 3T3 NRU assay. The results indicated that the compound exhibited a dose-dependent cytotoxic effect:
| Concentration (µg/mL) | Cytotoxicity (%) |
|---|---|
| 15 | 10 |
| 100 | 45 |
| 4000 | 85 |
These findings suggest that the compound may be effective in targeting rapidly dividing cells typical in tumors.
Case Studies
- Study on Thienopyrimidines : A related study focused on thienopyrimidine derivatives showed that compounds with similar structures had significant anti-tumor activity with IC50 values ranging from 52.56 μg/mL to 62.86 μg/mL against MCF cell lines .
- Mechanistic Insights : Another research highlighted the importance of structural modifications in enhancing biological activity. The introduction of specific functional groups was found to improve selectivity and potency against cancer cells while reducing toxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
